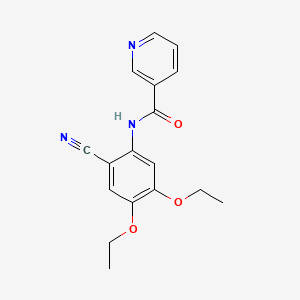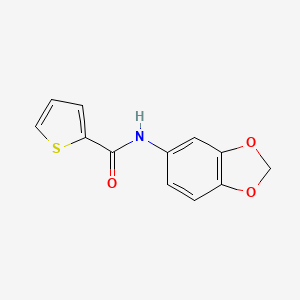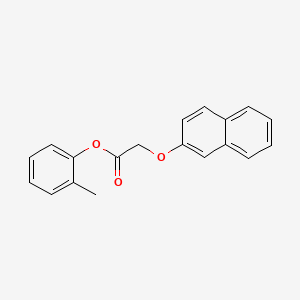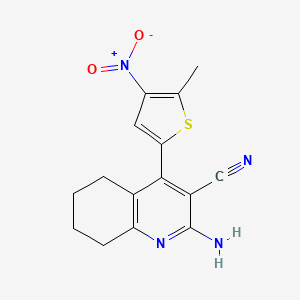
2,7-diamino-4-(3-cyclohexen-1-yl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of chromene derivatives, including compounds structurally related to "2,7-diamino-4-(3-cyclohexen-1-yl)-4H-chromene-3-carbonitrile," involves multicomponent reactions that yield a variety of substituted chromenes. For instance, Vereshchagin et al. (2017) described the multicomponent synthesis of chromeno[2,3-b]pyridine-3-carbonitriles with varying substituents, achieving yields of 59–88%. These processes typically employ reactants like salicylaldehydes, aminopropenes, and cyclohexanediones, indicating a versatile approach to chromene synthesis (Vereshchagin et al., 2017).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of fused benzene and pyran rings. X-ray diffraction (XRD) analysis provides detailed insights into the arrangement of atoms within these molecules. Sharma et al. (2015) reported on the crystal structure of a closely related compound, revealing monoclinic crystals stabilized by hydrogen bonds and π-π interactions (Sharma et al., 2015). These structural analyses are crucial for understanding the reactivity and interaction of chromene derivatives with other molecules.
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including Michael addition and cyclization, to yield complex structures with significant biological and chemical properties. For example, Ding and Zhao (2010) demonstrated the organocatalyzed synthesis of 2-amino tetrahydro-4H-chromene-3-carbonitriles via tandem Michael addition - cyclization reactions, highlighting the chemical versatility of chromene derivatives (Ding & Zhao, 2010).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of various substituents affects these properties, which can be tailored for specific applications. Studies like those by Sharma et al. (2015) provide detailed information on the crystallography of chromene compounds, essential for understanding their physical behavior (Sharma et al., 2015).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including reactivity, stability, and interaction with other molecules, are pivotal for their utilization in various fields. The synthesis methods and structural analyses indicate that chromene compounds can participate in a range of chemical reactions, offering broad chemical functionality. The work by Vereshchagin et al. (2017) and others illustrates the rich chemistry of chromene derivatives, which can be exploited for designing new materials and molecules with desired chemical properties (Vereshchagin et al., 2017).
Eigenschaften
IUPAC Name |
2,7-diamino-4-cyclohex-3-en-1-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(18)8-14(12)20-16(13)19/h1-2,6-8,10,15H,3-5,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEGMLPYAJDKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diamino-4-cyclohex-3-enyl-4H-chromene-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)

![9-[3-(methylthio)benzyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5534530.png)

![2-(3-methylphenyl)-5-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5534543.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclopentanecarboxamide](/img/structure/B5534547.png)
![2-[4-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5534555.png)
![6-amino-3-isopropyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B5534573.png)

![5-(2-furyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5534590.png)